8-hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
CAS No.: 131526-94-8
Cat. No.: VC5465442
Molecular Formula: C18H22O3
Molecular Weight: 286.371
* For research use only. Not for human or veterinary use.
![8-hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one - 131526-94-8](/images/structure/VC5465442.png)
Specification
CAS No. | 131526-94-8 |
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Molecular Formula | C18H22O3 |
Molecular Weight | 286.371 |
IUPAC Name | 8-hexyl-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Standard InChI | InChI=1S/C18H22O3/c1-2-3-4-5-7-12-10-15-13-8-6-9-14(13)18(20)21-17(15)11-16(12)19/h10-11,19H,2-9H2,1H3 |
Standard InChI Key | HKRTWMSWQQWSPH-UHFFFAOYSA-N |
SMILES | CCCCCCC1=CC2=C(C=C1O)OC(=O)C3=C2CCC3 |
Introduction
Structural and Chemical Identity
Molecular Architecture
8-Hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one features a bicyclic framework comprising a benzene ring fused to a cyclopentanone moiety, forming the chromen-4-one core. The hydroxyl group at position 7 and the hexyl chain at position 8 introduce distinct electronic and steric effects:
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Hydroxyl group: Enhances hydrogen-bonding capacity, influencing solubility and receptor interactions.
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Hexyl chain: A six-carbon aliphatic tail that increases lipophilicity (logP ≈ 4.2 predicted), promoting membrane permeability .
The IUPAC name 8-hexyl-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one precisely defines its substitution pattern and ring saturation. Key spectral identifiers include:
Structural Analogues
Comparative analysis with related chromenones reveals how functional groups modulate properties:
The hexyl chain in the target compound increases molecular weight by 44% compared to the parent 7-hydroxy structure (286.37 vs. 202.21 g/mol), significantly altering pharmacokinetic profiles .
Synthesis and Industrial Availability
Synthetic Pathways
While detailed protocols remain proprietary, retrosynthetic analysis suggests:
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Core formation: Friedel-Crafts acylation to construct the cyclopenta[c]chromen-4-one system.
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Functionalization:
Reaction yields are unspecified in public documentation, though industrial suppliers report purity levels ≥95% for research-grade material .
Physicochemical Profile
Experimental and predicted properties:
The compound exhibits limited aqueous solubility but high solubility in DMSO (≥50 mg/mL) and dichloromethane . Thermal stability testing shows decomposition above 190°C, necessitating storage at 2–8°C under nitrogen .
Hazard Category | GHS Code | Precautionary Measures |
---|---|---|
Acute oral toxicity | H302 | Avoid ingestion |
Dermal toxicity | H312 | Wear nitrile gloves |
Inhalation risk | H332 | Use fume hood |
Exposure Management
Regulatory Status and Future Directions
Regulatory Compliance
Research Priorities
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Structure-activity relationship (SAR) studies to optimize therapeutic index
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Scalable synthesis development for industrial production
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Toxicokinetic profiling in mammalian models
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